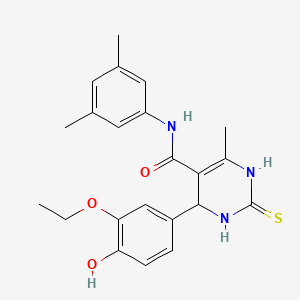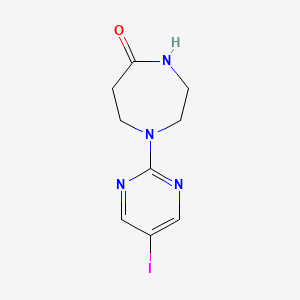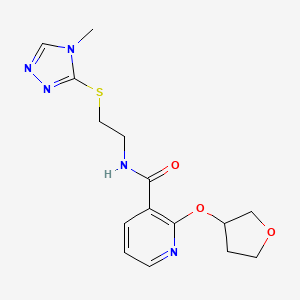![molecular formula C12H15N3O2S2 B2545149 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine CAS No. 1795362-31-0](/img/structure/B2545149.png)
3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine, also known as DMS-5-3TP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been studied for its role in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Nonlinear Optical Materials
Research on thienyl-substituted pyridinium salts, similar in structure to the compound , demonstrates their significance in the synthesis of materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonic technologies such as optical data storage, frequency doubling, and electro-optic modulation. The study by Li et al. (2012) on the synthesis and characterization of thienyl-substituted pyridinium salts reveals insights into the molecular design strategies for enhancing NLO efficiency, offering a pathway to explore the potential NLO applications of 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine (Li et al., 2012).
Development of Organic Light-Emitting Diodes (OLEDs)
The development of efficient and color-tunable OLEDs is another area where compounds with thiophene and pyridine moieties play a critical role. A study by Tsuboyama et al. (2003) on cyclometalated iridium complexes, incorporating thiophene and pyridine units, showcases their application in creating high-efficiency red phosphorescent OLEDs. This indicates the potential of 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine in the development of OLED materials, enhancing the color purity and efficiency of these devices (Tsuboyama et al., 2003).
Anticancer Research
Compounds featuring pyridine and related heterocycles are often explored for their therapeutic potential, including anticancer activities. The synthesis and biological evaluation of pyridine derivatives as reported by Liu et al. (1996) provide a foundation for investigating the anticancer properties of similar compounds. This research outlines how modifications to the pyridine core can influence cytotoxicity against cancer cell lines, suggesting that 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine could be a candidate for anticancer drug development (Liu et al., 1996).
Synthesis of Insecticides
Research on pyridine derivatives also extends to the development of novel insecticides. Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating the potential of these compounds in pest control. Given the structural similarities, 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine could be explored for its insecticidal properties, contributing to the development of new, more effective insecticides (Bakhite et al., 2014).
Wirkmechanismus
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-7-10-5-12(8-13-6-10)11-3-4-18-9-11/h3-6,8-9,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPIJTUZDMVRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)



![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)
![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

